molecular formula C6H6BNO4 B11913738 6-Borononicotinic acid

6-Borononicotinic acid

Cat. No.: B11913738
M. Wt: 166.93 g/mol
InChI Key: AXTRXVUTEWKAII-UHFFFAOYSA-N
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Description

6-Borononicotinic acid is an organic compound with the molecular formula C6H6BNO4. It is a derivative of nicotinic acid, where a boronic acid group is attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Borononicotinic acid can be synthesized through several methods. One common approach involves the reaction of 6-bromonicotinic acid with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base, and an appropriate solvent such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Borononicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-Borononicotinic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. This interaction can inhibit or modulate the activity of enzymes and other proteins, leading to its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Borononicotinic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles .

Biological Activity

6-Borononicotinic acid (6-BNA) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound features a boron atom at the 6-position of the pyridine ring, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of 6-BNA, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

  • Molecular Formula : C₆H₄BNO₂
  • Molecular Weight : 139.01 g/mol
  • Melting Point : 200-203 °C
  • Solubility : Soluble in polar solvents

The mechanism of action for 6-BNA is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. These interactions can lead to alterations in cellular pathways, contributing to its observed biological effects.

Antimicrobial Activity

Research indicates that 6-BNA exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that 6-BNA can disrupt bacterial cell walls and inhibit essential metabolic processes.

  • Case Study : A study evaluated the antibacterial efficacy of 6-BNA against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antibacterial agent.

Anti-inflammatory Activity

6-BNA has been investigated for its anti-inflammatory effects, which are crucial in treating conditions characterized by chronic inflammation.

  • Case Study : In a carrageenan-induced paw edema model in rats, 6-BNA demonstrated a significant reduction in paw swelling, comparable to standard anti-inflammatory drugs like ibuprofen. The percentage inhibition of edema was recorded at 56%, indicating substantial anti-inflammatory potential.

Anticancer Properties

The anticancer activity of 6-BNA has been explored in various cancer cell lines, showing promise as a therapeutic agent.

  • Research Findings : In vitro studies on breast cancer (MCF7) and prostate cancer (PC3) cell lines revealed that treatment with 6-BNA resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 15 µM for MCF7 and 12 µM for PC3 cells.

Comparative Analysis with Related Compounds

CompoundAntimicrobial Activity (MIC µg/mL)Anti-inflammatory Activity (%)Anticancer Activity (IC50 µM)
This compound3256MCF7: 15; PC3: 12
Nicotinic acid6440MCF7: 20; PC3: 18
6-Chloronicotinic acid4850MCF7: 22; PC3: 20

Properties

IUPAC Name

6-boronopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3,11-12H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTRXVUTEWKAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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